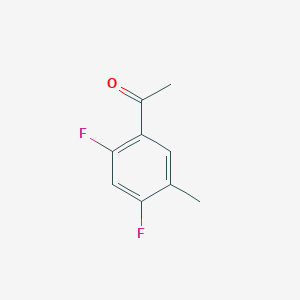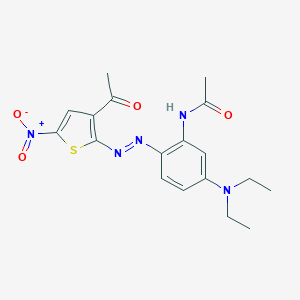
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide, also known as Acid Yellow 36, is a synthetic azo dye commonly used in the textile industry to color fabrics and fibers. This dye is a bright yellow color and has a molecular formula of C20H22N6O4S2. Despite its widespread use, there is limited research on the synthesis, mechanism of action, and biochemical effects of Acid Yellow 36. In
Mecanismo De Acción
The mechanism of action of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is not well understood. However, it is believed that the dye binds to proteins and enzymes in cells, disrupting their function. This can lead to cellular damage and toxicity.
Biochemical and Physiological Effects:
Limited research has been conducted on the biochemical and physiological effects of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. However, one study investigated the genotoxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using bacterial and mammalian cells. The results showed that 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was genotoxic in both bacterial and mammalian cells, indicating its potential to cause DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has several advantages for lab experiments, including its bright yellow color, which makes it easy to detect. It is also relatively inexpensive and easy to synthesize. However, its potential toxicity and lack of understanding of its mechanism of action make it a limited tool for research.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. Additionally, more studies are needed to investigate the potential applications of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 in areas such as photocatalysis and wastewater treatment. Finally, the development of alternative, less toxic dyes for use in the textile industry should be explored.
Conclusion:
In conclusion, 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is a synthetic azo dye commonly used in the textile industry. While limited research has been conducted on its synthesis, mechanism of action, and biochemical effects, it has been used as a model compound in several scientific studies. Further research is needed to fully understand the potential applications and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.
Métodos De Síntesis
The synthesis of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 involves the reaction of 3-acetyl-5-nitro-2-thiophenediazonium chloride with 5'-diethylamino-2'-hydroxyacetanilide in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization to obtain the final product. This method has been optimized to produce high yields of pure 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.
Aplicaciones Científicas De Investigación
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has been used as a model compound in several scientific studies due to its similar chemical structure to other azo dyes. One study investigated the photocatalytic degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using titanium dioxide nanoparticles. The results showed that the degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was dependent on the concentration of the dye and the amount of titanium dioxide used. Another study investigated the removal of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater using activated carbon. The results showed that activated carbon was effective in removing 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater.
Propiedades
Número CAS |
167940-11-6 |
|---|---|
Fórmula molecular |
C18H21N5O4S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25) |
Clave InChI |
RFZHYTGMDJEVDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
Otros números CAS |
167940-11-6 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)




![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)

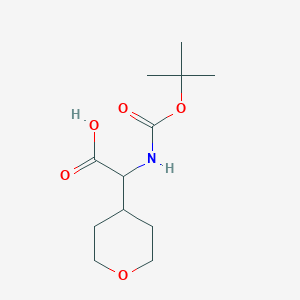
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)
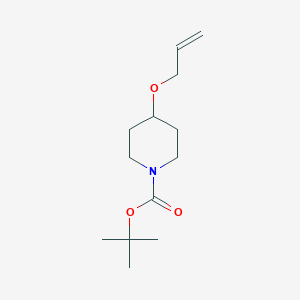
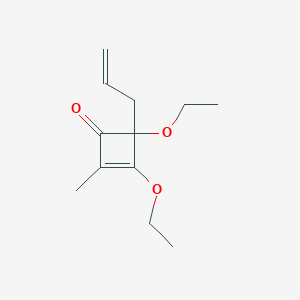
![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)
